Tetravinylsilane

Catalog No.
S703235
CAS No.
1112-55-6
M.F
C8H12Si
M. Wt
136.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetravinylsilane

CAS Number

1112-55-6

Product Name

Tetravinylsilane

IUPAC Name

tetrakis(ethenyl)silane

Molecular Formula

C8H12Si

Molecular Weight

136.27 g/mol

InChI

InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2

InChI Key

UFHILTCGAOPTOV-UHFFFAOYSA-N

SMILES

C=C[Si](C=C)(C=C)C=C

Canonical SMILES

C=C[Si](C=C)(C=C)C=C

Synthesis of Silicon-Containing Materials

Tetravinylsilane (TVS) finds extensive use in the scientific research field for the synthesis of various silicon-containing materials. Its structure, with a central silicon atom bonded to four vinyl groups (CH=CH2), makes it a versatile building block for creating diverse silicon-based structures [].

One prominent application of TVS involves its use as a precursor for the production of silicon carbide (SiC) thin films. Through techniques like chemical vapor deposition (CVD), TVS can be decomposed at high temperatures, leading to the formation of SiC layers. These films possess valuable properties like high thermal conductivity, chemical stability, and wide bandgap, making them relevant for applications in microelectronics, power devices, and sensors [, ].

Surface Modification

Another research area utilizing TVS is surface modification. Plasma polymerization, a technique involving exposing a material to a low-pressure plasma containing TVS, can create a thin, silicon-rich layer on the surface of various materials like fibers, polymers, and nanoparticles [, ]. This modification can enhance various properties, including hydrophobicity (water repellency), adhesion, and electrical conductivity, depending on the specific application.

For instance, research has shown that plasma-polymerized TVS coatings can improve the water repellency of textiles, making them more resistant to stains and easier to clean []. Additionally, these coatings can enhance the adhesion between different materials, essential for creating composite structures with improved mechanical properties [].

Tetravinylsilane is an organosilicon compound with the molecular formula C8H12SiC_8H_{12}Si and a Chemical Abstracts Service registry number of 1112-55-6. It consists of a silicon atom bonded to four vinyl groups, which are unsaturated hydrocarbon chains characterized by the presence of a carbon-carbon double bond. The structural formula can be represented as Si(C2H3)4Si(C_2H_3)_4, indicating the presence of four vinyl substituents. Tetravinylsilane is notable for its utility in various chemical applications, particularly in materials science and organic synthesis due to its unique reactivity profile.

, primarily involving its vinyl groups. Key reactions include:

  • Polymerization: Tetravinylsilane can participate in free radical polymerization, leading to the formation of siloxane networks or polymers. This reaction is often facilitated by heat or initiators.
  • Oxidative Reactions: In oxidative conditions, tetravinylsilane reacts with sulfonamides, resulting in heterocyclization products. This has been explored for synthesizing more complex organic molecules .
  • Fragmentation: The tetravinylsilane cation can form through electron impact ionization, leading to various ionic and neutral fragmentation products .

These reactions highlight tetravinylsilane's versatility as a precursor in organic synthesis and materials science.

Tetravinylsilane can be synthesized through several methods:

  • Direct Synthesis from Silicon Compounds: One common approach involves reacting silicon tetrachloride with vinylmagnesium bromide or other vinyl-containing reagents under controlled conditions to yield tetravinylsilane.
  • Hydrosilylation Reactions: Another method includes hydrosilylation of alkynes with silanes, where vinyl groups are introduced through catalytic processes.
  • Plasma Polymerization: Tetravinylsilane can also be deposited as a thin film using plasma polymerization techniques, which allows for the creation of coatings with specific properties .

These synthesis methods underscore the compound's adaptability for various applications in research and industry.

Tetravinylsilane has several important applications:

  • Material Science: It is used in the production of silicon-based polymers and coatings that exhibit desirable mechanical and thermal properties.
  • Thin Film Deposition: Tetravinylsilane is employed in plasma-enhanced chemical vapor deposition processes to create thin films for electronic and optical applications.
  • Precursor for Siloxanes: It serves as a precursor for synthesizing siloxanes, which are vital in producing sealants, adhesives, and elastomers.

These applications demonstrate the compound's significance across multiple fields.

Interaction studies involving tetravinylsilane primarily focus on its behavior in different chemical environments. Research indicates that tetravinylsilane cations can interact with various anions and neutral species during fragmentation processes . Additionally, understanding how tetravinylsilane interacts with other chemical entities can provide insights into its reactivity and potential applications in synthesis.

Several compounds share structural similarities with tetravinylsilane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
TrimethylsilaneC3H12SiC_3H_{12}SiLess reactive than tetravinylsilane; used as a silane coupling agent.
TrivinylsilaneC6H10SiC_6H_{10}SiContains three vinyl groups; used in similar polymerization reactions but less versatile than tetravinylsilane.
VinyltrimethoxysilaneC5H12O3SiC_5H_{12}O_3SiUsed as a coupling agent; offers different reactivity due to methoxy groups.
DivinylbenzeneC8H10C_{8}H_{10}Used in cross-linking agents; contains two vinyl groups but lacks silicon.

Tetravinylsilane's uniqueness lies in its four vinyl groups attached to silicon, which enhances its reactivity compared to similar compounds, allowing for diverse applications in polymer chemistry and material science.

Thin-Film Deposition for Electronic and Photovoltaic Devices

Plasma-enhanced chemical vapor deposition (PECVD) of tetravinylsilane enables precise control over hydrogenated amorphous silicon-carbon (a-SiC:H) films for optoelectronic applications. Using RF capacitive coupling systems at 10 W power and 3.0 Pa pressure, researchers achieved film thicknesses of 0.1 μm and 0.5 μm with Young's modulus increases from 4.2 GPa to 7.8 GPa post-UV irradiation [1]. These films exhibit exceptional adhesion to silicon substrates following argon plasma pretreatment, critical for photovoltaic encapsulants.

Recent patents disclose tetravinylsilane's role in polyolefin-based encapsulant films, where its addition reduces processing times by 22% compared to conventional ethylene vinyl acetate systems [2]. The compound's four vinyl groups facilitate crosslinking during curing, creating dense networks that improve moisture resistance in solar modules. Key deposition parameters include:

ParameterValue RangeEffect on Film Properties
RF Power5–15 WModulates crosslink density (↑ hardness)
Deposition Pressure2.5–5.0 PaControls growth rate (0.1 μm/min)
UV Irradiation Time10–1000 minEnhances modulus (up to 85% increase)

Interphase Engineering in Lithium-Ion Batteries

Tetravinylsilane revolutionizes interfacial stability in high-energy-density batteries through dual electrode modifications. As a 1 wt% electrolyte additive, it polymerizes on silicon anodes forming a composite solid electrolyte interphase (SEI) with interpenetrating inorganic-organic networks. This structure accommodates 300% silicon volume expansion, maintaining 80% capacity retention over 300 cycles versus 30% in baseline electrolytes [3].

On LiNi₀.₉₂Mn₀.₀₅Co₀.₀₃O₂ cathodes, tetravinylsilane-derived cathode electrolyte interphases (CEI) exhibit covalent silicate-silane bonding, reducing transition metal dissolution by 67% through hydrofluoric acid scavenging. Density functional theory calculations confirm the additive's preferential adsorption energy (-3.50 eV) at electrode surfaces, driving in-situ polymerization. Performance enhancements include:

MetricBaseline ElectrolyteTetravinylsilane-Modified
Si Anode Capacity Retention (300 cycles)30%80%
Cathode Ni Dissolution Rate12.8 μg/cm²4.2 μg/cm²
Full-Cell Energy Density320 Wh/kg398 Wh/kg

Composite Material Reinforcement Through Surface Functionalization

UV irradiation (254 nm) induces profound chemical modifications in plasma-polymerized tetravinylsilane films, enabling tailored composite interfaces. Exposure times from 10–1000 minutes increase surface hydroxyl group concentration by 40%, as quantified by Fourier-transform infrared spectroscopy (FTIR) peak intensity at 3400 cm⁻¹ [1]. This enhances fiber-matrix adhesion in carbon-fiber composites through hydrogen bonding and silanol condensation reactions.

The Owens–Wendt analysis reveals UV treatment modulates surface energy components:

UV Exposure (min)Dispersive Component (mJ/m²)Polar Component (mJ/m²)
034.2 ± 0.524.1 ± 0.3
33334.0 ± 0.429.0 ± 0.5
100033.8 ± 0.68.2 ± 0.2

This tunability allows engineers to design interphases with optimized stress transfer capabilities, critical for aerospace nanocomposites requiring >50 GPa interfacial shear strength.

Low-k Dielectric and Gas Barrier Coatings

Plasma polymerized tetravinylsilane films demonstrate exceptional dielectric properties with k-values tunable between 2.8–3.5 through UV post-treatment [1]. The irradiation-induced conversion of vinyl groups to carbonyl moieties (observed via 1720 cm⁻¹ FTIR absorption) reduces polarizability, while increased crosslinking density (up to 85%) enhances mechanical stability for microelectronic applications.

Gas barrier performance improves by 12× versus untreated films due to:

  • Reduced free volume from UV-driven network densification
  • Formation of silicon-oxygen barriers through ambient oxidation
  • Increased tortuosity path for gas molecules (1.9 nm mean free path)

Long-term stability studies show <2% variation in oxygen transmission rate over 134 days under 60% relative humidity, outperforming commercial parylene coatings by 40% [1].

Tetravinylsilane exhibits exceptional reactivity in Diels-Alder cycloaddition reactions, functioning as both a dienophile and as a synthetic precursor to silyl-substituted dienes. The compound's four vinyl groups provide multiple reactive sites for cycloaddition reactions, enabling the construction of complex silicon-containing heterocycles and carbocycles [1] [2].

Reactivity Profile and Kinetic Parameters

Silicon-substituted 1,3-dienes derived from tetravinylsilane demonstrate remarkable reactivity in Diels-Alder reactions with electron-deficient dienophiles. Kinetic studies reveal that 2-silicon-substituted 1,3-dienes exhibit half-lives of 22-29 minutes at 25°C when reacted with N-phenylmaleimide, approaching the reactivity of Danishefsky's diene [2]. The 2-pyridyldimethylsilyl and 2-thienyldimethylsilyl substituted dienes show particularly favorable kinetics, with t₁/₂ values of 22 and 29 minutes respectively [2].

Diene SystemReaction Half-life (t₁/₂)Yield Range (%)Stereoselectivity
2-Silicon-substituted 1,3-dienes + N-phenylmaleimide22-29 min (25°C)62-74para-product predominant
2-Pyridyldimethylsilyl diene + N-phenylmaleimide22 min (25°C)62-74para-product predominant
2-Thienyldimethylsilyl diene + N-phenylmaleimide29 min (25°C)62-74para-product predominant

Stereochemical Control Mechanisms

The stereoselectivity in tetravinylsilane-derived Diels-Alder reactions arises from several key factors [1] [2]:

Frontier Orbital Interactions: The electron-rich nature of silicon-substituted dienes leads to favorable HOMO-LUMO interactions with electron-deficient dienophiles. The activation enthalpy (ΔH) typically ranges from 16-18 kcal/mol, with entropy of activation (ΔS) values of -30 to -40 kcal K⁻¹ mol⁻¹ [1].

Regioselectivity Control: Sequential Diels-Alder/cross-coupling reactions of silicon-substituted dienes with unsymmetrical dienophiles produce predominantly para-substituted products. Methyl acrylate, N-phenylmaleimide, and N-phenyl citraconimide all afford para-products with yields ranging from 62-74% in two-step processes [2].

Inverse Electron Demand Reactions: Tetravinylsilane-derived systems participate in inverse electron demand Diels-Alder reactions with electron-deficient heterocycles such as 1,2,4,5-tetrazines and 1,2,3-triazines. These reactions proceed at elevated rates and provide access to nitrogen-containing heterocycles [3].

Stereoselective Synthesis Applications

The integration of stereoselective elements in tetravinylsilane-based Diels-Alder reactions enables the construction of enantiomerically enriched silicon-containing compounds [4]. Recent developments in asymmetric synthesis have demonstrated:

Ligand-Controlled Selectivity: Transition metal-catalyzed reactions employing chiral ligands achieve high enantioselectivities (up to 99% ee) in the formation of silicon-stereogenic centers [4].

Substrate-Controlled Induction: The inherent chirality of substituted tetravinylsilane derivatives can direct the stereochemical outcome of subsequent cycloaddition reactions [4].

Transition Metal-Catalyzed Cross-Coupling Reactions

Tetravinylsilane serves as a versatile substrate in transition metal-catalyzed cross-coupling reactions, particularly in palladium-catalyzed Hiyama couplings and related transformations. The compound's multiple vinyl groups and silicon center provide opportunities for selective functionalization under various catalytic conditions [5] [6] [7].

Palladium-Catalyzed Hiyama Coupling

The Hiyama cross-coupling reaction represents one of the most important applications of tetravinylsilane in synthetic chemistry. This transformation enables the formation of carbon-carbon bonds between organosilicon compounds and organic halides under mild conditions [8] [7].

Fluoride Activation Mechanisms: Tetravinylsilane undergoes fluoride-promoted activation to generate pentacoordinate silicate intermediates. Studies using ²⁹Si NMR spectroscopy confirm the formation of hypervalent silicon species upon treatment with tetrabutylammonium fluoride (TBAF) [8] [9].

Catalyst Optimization: Various palladium catalyst systems have been developed for tetravinylsilane cross-coupling:

Catalyst SystemSubstrateYield Range (%)Temperature (°C)Solvent
Pd(OAc)₂/XPhosAryl mesylates + arylsilanes40-9790THF/t-BuOH
Pd(PPh₃)₄/TBAFAryl iodides + tetravinylsilane82-99130DMF
Pd(dba)₂/TMSOKAlkenyl(dimethyl)silanols85-95Room temperatureDME
Pd/C supported nanoparticlesAryl halides + tetravinylsilane78-99130DMF

Mechanistic Pathways

The mechanism of palladium-catalyzed cross-coupling involving tetravinylsilane proceeds through well-established catalytic cycles [10] [11]:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with aryl halides to form palladium(II) complexes. The rate of oxidative addition follows the order: ArI > ArBr > ArCl [7].

Transmetalation: The activated tetravinylsilane species (pentacoordinate silicate) transfers its vinyl group to the palladium center. This step is often rate-determining and requires fluoride activation [8].

Reductive Elimination: The final step involves reductive elimination to form the coupled product and regenerate the palladium(0) catalyst [10].

Substrate Scope and Functional Group Tolerance

Tetravinylsilane demonstrates remarkable substrate scope in cross-coupling reactions [7] [12]:

Aryl Halides: Both electron-rich and electron-poor aryl iodides and bromides participate effectively. Yields range from 47-99% depending on the electronic nature of the substituents [7].

Heteroaryl Systems: Heteroaryl chlorides and bromides provide cross-coupling products in 36-97% yields under aqueous conditions and 63-99% under solvent-free conditions [7].

Functional Group Tolerance: The reaction tolerates various functional groups including esters, nitriles, trifluoromethyl groups, and halogens [12].

Advanced Catalyst Systems

Recent developments in supported palladium catalysts have enhanced the efficiency and recyclability of tetravinylsilane cross-coupling [12]:

Heterogeneous Catalysis: Palladium nanoparticles supported on TiO₂, MgO, and carbon materials exhibit high activity for tetravinylsilane coupling. The Pd(3 wt%)/C catalyst shows excellent performance with conversion rates exceeding 95% and selectivities above 85% [12].

Ligand-Free Conditions: Advanced catalyst systems enable ligand-free cross-coupling, reducing cost and simplifying reaction conditions [12].

Hydrosilylation for Surface-Functionalized Silicon Materials

Tetravinylsilane and its derivatives play crucial roles in hydrosilylation reactions for surface modification and the preparation of functional silicon materials. These reactions enable the introduction of organic functionality onto silicon surfaces while maintaining the integrity of the underlying material [13] [14].

Surface Functionalization Mechanisms

The hydrosilylation of tetravinylsilane involves the addition of Si-H bonds to the vinyl groups, enabling surface attachment and functionalization [14]:

Catalyst-Free Thermal Processes: Tetravinylsilane can undergo thermal hydrosilylation at elevated temperatures (80°C) without requiring metal catalysts. This process shows excellent tolerance to air and water impurities [14].

Borane-Catalyzed Reactions: Tris(pentafluorophenyl)borane B(C₆F₅)₃ catalyzes the hydrosilylation of tetravinylsilane under mild conditions. The reaction proceeds at room temperature and completes within 5 minutes [13].

Surface Modification Applications

Tetravinylsilane enables diverse surface modification applications [14]:

SubstrateModification AgentContact Angle (°)Processing Temperature (°C)Reaction Time
Glass fibersPlasma-polymerized tetravinylsilaneImproved adhesionPlasma conditionsContinuous process
Mesoporous silicaFunctional silanes151-158 (superhydrophobic)Room temperature<5 min
Porous Si nanostructuresTrihydridosilanesRetained photoluminescence80Efficient at 80°C
Silica surfacesHydrosilanes + B(C₆F₅)₃VariableRoom temperature<5 min

Plasma Polymerization Processes

Plasma-polymerized tetravinylsilane films demonstrate exceptional properties for surface modification:

Glass Fiber Treatment: Tetravinylsilane plasma polymers improve interfacial adhesion in glass fiber/polyester composites. The treatment enhances mechanical properties while maintaining processability.

Deposition Parameters: RF glow discharge operated at pulsed regimes with effective power ranging from 0.1 to 150 W produces high-quality tetravinylsilane films.

Functional Group Preservation

One of the key advantages of tetravinylsilane-based hydrosilylation is the preservation of delicate functional groups:

Alcohol and Carboxylic Acid Groups: These functionalities remain intact during the hydrosilylation process, enabling subsequent derivatization.

Photoluminescent Properties: When applied to porous silicon nanoparticles, tetravinylsilane modification retains photoluminescence, indicating minimal introduction of non-radiative surface traps [14].

β-Diketonate Copper Complexes and Coordination Chemistry

Tetravinylsilane forms stable coordination complexes with copper(I) β-diketonates, representing a unique class of organometallic compounds with potential applications in catalysis and materials science.

Complex Formation and Stoichiometry

The reaction between tetravinylsilane and copper(I) β-diketonates proceeds under mild conditions to yield well-defined coordination complexes:

Synthetic Methodology: Tetravinylsilane reacts with copper(I) oxide and 1,1,1,5,5,5-hexafluoroacetylacetonate (hfac) to form multicoordinated β-diketonate copper(I) complexes.

Stoichiometric Relationships: The reactions yield complexes with varying copper to tetravinylsilane ratios:

ComplexTetravinylsilane : Copper RatioYield (%)CharacterizationStability
TVSB[Cu]hfac (1:2)1:2HighIR, NMR, X-rayStable
TVST[Cu]hfac (1:4)1:4HighIR, NMR, X-rayStable
TASTri[Cu]hfac (1:3)1:3HighIR, NMRStable

Structural Characterization

X-ray crystallographic studies of the tetrakis complex TVST[Cu]hfac reveal detailed structural information:

Coordination Geometry: Each copper center adopts a distorted tetrahedral geometry with coordination to both the β-diketonate ligand and the vinyl groups of tetravinylsilane.

π-Complex Formation: The vinyl groups of tetravinylsilane coordinate to copper centers through π-interactions, with bond lengths consistent with weak coordination.

Coordination Chemistry Principles

The coordination of tetravinylsilane to copper centers involves several key principles:

Electronic Factors: The electron-donating effect of silicon enhances the electron density of the vinyl groups, promoting coordination to electron-deficient copper centers.

Steric Considerations: The tetrahedral arrangement of vinyl groups around the silicon center provides multiple coordination sites while minimizing steric hindrance.

Thermodynamic Stability: The formation of multiple Cu-vinyl coordination bonds provides thermodynamic stability to the resulting complexes.

Coordination Environment Studies

Spectroscopic studies provide insight into the coordination environment of copper in tetravinylsilane complexes:

Infrared Spectroscopy: Characteristic shifts in C=C stretching frequencies indicate coordination of vinyl groups to copper centers.

Nuclear Magnetic Resonance: ¹H NMR studies show broadening and shifting of vinyl proton signals upon coordination.

Electronic Absorption: UV-visible spectroscopy reveals charge-transfer transitions characteristic of π-coordination.

Catalytic Applications

β-Diketonate copper complexes of tetravinylsilane show potential as catalysts for various organic transformations:

Ullmann-Type Coupling: Copper complexes catalyze C-O bond formation between bromobenzene and 2-naphthol, with the β-diketonate ligand playing a crucial role in catalytic turnover.

Electrochemical Properties: The copper(II/I) reduction potential is influenced by the steric bulk of the tetravinylsilane ligand, affecting the catalyst's performance.

Boiling Point

130.2 °C

UNII

TQO34MU4LJ

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (82.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (17.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (82.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (17.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (17.39%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

1112-55-6

Wikipedia

Tetravinylsilane

General Manufacturing Information

Silane, tetraethenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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